![molecular formula C12H11F3O2 B1513353 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid CAS No. 151157-52-7](/img/structure/B1513353.png)
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Overview
Description
“1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C12H11F3O2 . It has a molecular weight of 244.21 . This compound is a versatile material used in scientific research, particularly in the fields of pharmaceutical development, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11F3O2/c13-12(14,15)9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .
Scientific Research Applications
Structure and Conformation Studies
Studies on related cyclobutanecarboxylic acid derivatives have focused on determining their molecular structure and conformation through X-ray diffraction methods. These studies reveal insights into the puckered conformation of the cyclobutane ring and the impact of substituents on molecular geometry, which are crucial for understanding the chemical behavior and potential reactivity of similar compounds like 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (Reisner et al., 1983).
NMR Labeling for Membrane-Bound Peptides
Research has been conducted on designing monofluoro-substituted amino acids as conformationally restricted labels for solid-state 19F NMR distance measurements in membrane-bound peptides. These studies demonstrate the application of such compounds in enhancing the understanding of peptide structures in biological membranes (Tkachenko et al., 2014).
Synthesis for Positron Emission Tomography (PET) Tracers
Fluorine-18 labeled derivatives, closely related to the core structure of interest, have been synthesized for use as tumor-avid amino acids in positron emission tomography (PET) imaging. This application signifies the potential of similar compounds in medical diagnostics and imaging (Shoup & Goodman, 1999).
Synthesis and Polymerization Studies
Research into the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, which share structural similarities with the compound of interest, sheds light on the potential of these compounds in creating materials with unique thermal and optical properties. Such studies are vital for developing new materials with specific applications (Drujon et al., 1993).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIJSLISHWFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857242 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151157-52-7 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



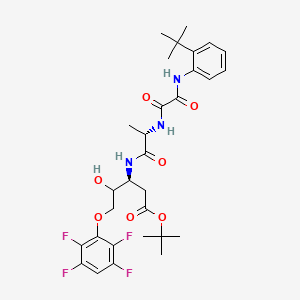
![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)
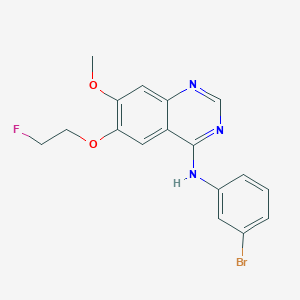



![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1513315.png)
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513318.png)
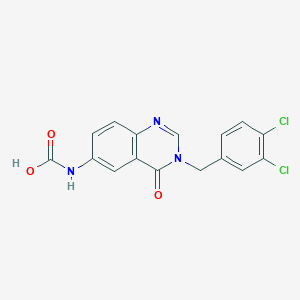
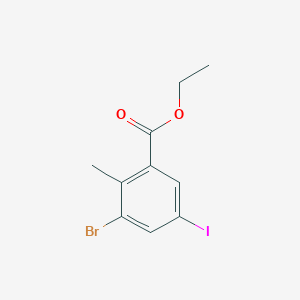
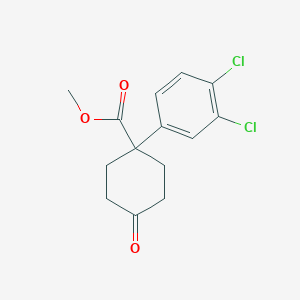
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1513329.png)
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide](/img/structure/B1513330.png)
